molecular formula C13H17NO2 B12008661 4-Acetyl-3-methyl-2-phenylmorpholine

4-Acetyl-3-methyl-2-phenylmorpholine

Cat. No.: B12008661
M. Wt: 219.28 g/mol
InChI Key: ZZGGQYMSRNYALW-UHFFFAOYSA-N
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Description

4-Acetyl-3-methyl-2-phenylmorpholine is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.286 g/mol . This compound belongs to the morpholine family, which is characterized by a six-membered ring containing both nitrogen and oxygen atoms. The presence of acetyl, methyl, and phenyl groups in its structure makes it a unique and versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-3-methyl-2-phenylmorpholine typically involves the reaction of 3-methyl-2-phenylmorpholine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-3-methyl-2-phenylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Acetyl-3-methyl-2-phenylmorpholine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Acetyl-3-methyl-2-phenylmorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the synthesis of prostaglandins by targeting cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison: 4-Acetyl-3-methyl-2-phenylmorpholine is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and pharmacological activities, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

1-(3-methyl-2-phenylmorpholin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-13(12-6-4-3-5-7-12)16-9-8-14(10)11(2)15/h3-7,10,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGGQYMSRNYALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1C(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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